Lipophilicity (LogP) Shift Induced by the 5-Methyl Substituent Relative to the Des-Methyl Analog
The computed LogP of 3-(5-methyl-2-thiazolidinyl)pyridine is 2.13 (XLogP3) [1], compared to a LogP of 0.8 for the des‑methyl analog 3-(2-thiazolidinyl)pyridine (CAS 700-93-6) [2]. This represents a >2.6‑fold increase in the octanol‑water partition coefficient, indicating substantially higher lipophilicity. TPSA remains unchanged at 50.2 Ų for both compounds [1][2].
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.13 (3-(5-methyl-2-thiazolidinyl)pyridine) [1] |
| Comparator Or Baseline | LogP = 0.8 (3-(2-thiazolidinyl)pyridine, des-methyl analog) [2] |
| Quantified Difference | ΔLogP = +1.33 (approx. 2.66‑fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem/ChemSrc) |
Why This Matters
A higher LogP may improve membrane permeability and oral absorption potential, but also increases the risk of CYP450‑mediated metabolism and off‑target binding; this balance is critical for lead optimization and procurement decisions.
- [1] ChemSrc. 5-methyl-2-pyridin-3-yl-1,3-thiazolidine (CAS 116113-07-6). https://m.chemsrc.com/baike/777528.html (accessed 2026-04-26). View Source
- [2] PubChem. Pyridine, 3-(2-thiazolidinyl)- (CAS 700-93-6). Compound Summary CID 120769. https://pubchem.ncbi.nlm.nih.gov/compound/120769 (accessed 2026-04-26). View Source
